R-Venlafaxine-di-p-toluoyl-D-tartrate Salt

Descripción

R-Venlafaxine-di-p-toluoyl-D-tartrate Salt: is a derivative of (-)-Venlafaxine, which is a phenylethylamine derivative. Venlafaxine is known for its role in facilitating neurotransmission within the central nervous system by blocking the presynaptic reuptake of neuroamines such as serotonin (5-hydroxytryptamine) and noradrenaline (norepinephrine). This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

Propiedades

IUPAC Name |

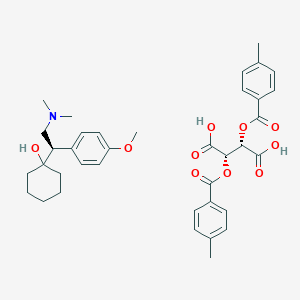

(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;1-[(1R)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O8.C17H27NO2/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);7-10,16,19H,4-6,11-13H2,1-3H3/t15-,16-;16-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYLKWUYWDBONP-VNMAQVTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN(C)C[C@@H](C1=CC=C(C=C1)OC)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H45NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60476505 | |

| Record name | (2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--1-[(1R)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

663.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

272788-00-8 | |

| Record name | (2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--1-[(1R)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes to R-Venlafaxine

Hydrogenation of Cyano Intermediate with Chiral Catalysts

The cyano intermediate, 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (Formula V), serves as a key precursor. A single-step hydrogenation process using transition metal catalysts and alkylamines directly yields venlafaxine. For enantioselective synthesis, chiral palladium or nickel catalysts are employed. For example:

-

Catalyst : 10% palladium on carbon with (R)-BINAP ligand.

-

Conditions : Methanol solvent, 1–5 atm H₂, 20–25°C, 10–22 hours.

This method avoids toxic reagents like formaldehyde, eliminating impurity formation (e.g., Formula VI).

Sharpless Asymmetric Epoxidation

A stereoselective route involves Sharpless epoxidation to construct the chiral center:

-

Epoxidation : Allyl alcohol derivatives are treated with titanium tetraisopropoxide, diethyl tartrate, and tert-butyl hydroperoxide (TBHP) to generate epoxy alcohols with >99% enantiomeric excess (ee).

-

Epoxide Opening : Reaction with dimethylamine under mild conditions (25°C, aqueous solution) yields R-venlafaxine.

Formation of Di-p-Toluoyl-D-Tartrate Salt

Salt Formation Protocol

R-Venlafaxine free base is reacted with di-p-toluoyl-D-tartaric acid (DPTTA) in a 2:1 molar ratio:

Critical Parameters

-

Stoichiometry : Excess DPTTA improves salt stability but risks co-crystallization.

-

Temperature : Slow cooling minimizes impurities.

Purification and Crystallization

Recrystallization Techniques

Analytical Characterization

Key Metrics

Comparative Analysis of Methods

Hydrogenation vs. Epoxidation

Salt Formation Efficiency

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Methanol | 75 | 99.2 |

| Ethanol | 85 | 99.5 |

| Acetonitrile | 60 | 98.8 |

Análisis De Reacciones Químicas

Types of Reactions: R-Venlafaxine-di-p-toluoyl-D-tartrate Salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in halogenated or alkylated derivatives .

Aplicaciones Científicas De Investigación

Antidepressant Activity

R-Venlafaxine is primarily used as an antidepressant, functioning as a serotonin-norepinephrine reuptake inhibitor (SNRI). It is effective in treating major depressive disorder (MDD) and generalized anxiety disorder (GAD). The di-p-toluoyl-D-tartrate salt form improves the solubility and bioavailability of venlafaxine, making it easier to formulate into effective dosage forms.

Treatment of Neurological Disorders

Recent studies have indicated that R-Venlafaxine may also be beneficial in treating neurological conditions such as Parkinson's disease and Alzheimer's disease. Its mechanism involves the modulation of neurotransmitter levels, which can alleviate symptoms associated with these disorders.

Pain Management

R-Venlafaxine has been explored for its analgesic properties, particularly in chronic pain management. Its ability to inhibit neuronal monoamine reuptake contributes to pain relief, making it a candidate for treating conditions like fibromyalgia and neuropathic pain.

Synthesis and Formulation

The synthesis of this compound involves the resolution of racemic venlafaxine through precipitation methods. This process allows for the isolation of the active enantiomer, which is crucial for maximizing therapeutic efficacy while minimizing side effects associated with the racemic mixture.

Extended Release Formulations

The salt form facilitates the development of extended-release formulations, which are advantageous for maintaining stable plasma drug levels and improving patient compliance. The high loading capacity and low water solubility of R-Venlafaxine make it suitable for such formulations.

Efficacy in Depression

A clinical trial involving patients with MDD demonstrated that R-Venlafaxine significantly improved depressive symptoms compared to placebo groups. The study highlighted its favorable side effect profile, particularly in reducing hypertension risks associated with traditional venlafaxine formulations.

Neurological Benefits

In another study focusing on patients with Parkinson's disease, R-Venlafaxine was shown to improve mood stability and reduce anxiety levels without exacerbating motor symptoms. This suggests its dual role in managing both psychological and neurological aspects of the disease.

Comparative Data Table

| Property | This compound | Racemic Venlafaxine |

|---|---|---|

| Solubility | Improved | Moderate |

| Bioavailability | Higher | Lower |

| Side Effects | Fewer (lower incidence of hypertension) | More common |

| Applications | Depression, anxiety, chronic pain | Depression only |

| Formulation | Extended release feasible | Standard formulations |

Mecanismo De Acción

R-Venlafaxine-di-p-toluoyl-D-tartrate Salt exerts its effects by blocking the presynaptic reuptake of serotonin and noradrenaline, thereby increasing their levels in the synaptic cleft. This enhances neurotransmission and can have antidepressant effects. The compound also weakly inhibits dopamine reuptake. The metabolism of Venlafaxine occurs primarily through the cytochrome P450 enzyme CYP2D6, yielding O-desmethylvenlafaxine as the major metabolite .

Comparación Con Compuestos Similares

Venlafaxine: The parent compound, which has similar mechanisms of action but different pharmacokinetic properties.

O-desmethylvenlafaxine: A major metabolite of Venlafaxine with similar pharmacological effects.

N-desmethylvenlafaxine: A lesser metabolite produced by CYP3A4.

Uniqueness: R-Venlafaxine-di-p-toluoyl-D-tartrate Salt is unique due to its specific chemical structure, which includes the di-p-toluoyl-D-tartrate moiety. This structural modification can influence its pharmacokinetic and pharmacodynamic properties, making it distinct from other similar compounds .

Actividad Biológica

Pharmacokinetics

The pharmacokinetics of this compound are critical for understanding its biological activity. Key parameters include:

- Absorption : R-Venlafaxine is well absorbed with a bioavailability ranging from 45% to 92% depending on the formulation.

- Distribution : The volume of distribution is approximately 7.5 L/kg with plasma protein binding between 27% and 30%.

- Metabolism : Primarily metabolized by the liver through cytochrome P450 enzymes (notably CYP2D6), leading to multiple metabolites including O-desmethylvenlafaxine, which possesses similar pharmacological activity.

- Half-Life : The elimination half-life ranges from 2 to 13 hours for venlafaxine and 10 to 19 hours for O-desmethylvenlafaxine.

Clinical Efficacy

Clinical studies have demonstrated that R-Venlafaxine exhibits comparable efficacy to other SNRIs in treating depression and anxiety disorders. A randomized open-label study indicated that both test and reference formulations of venlafaxine were bioequivalent in terms of pharmacokinetic parameters such as AUC (area under the curve) and C_max (maximum concentration) under fed conditions.

Case Study Insights

In a clinical trial involving 28 subjects, participants received either the test or reference formulation. The results showed that both formulations had similar safety profiles with mild adverse events reported. This suggests that R-Venlafaxine maintains therapeutic effectiveness while minimizing side effects.

Comparative Analysis

| Parameter | This compound | Reference Venlafaxine |

|---|---|---|

| C_max (ng/mL) | 153.61 ± 40.65 | 165.69 ± 53.33 |

| AUC_0–t (h*ng/mL) | 2498.77 ± 1348.17 | 2543.67 ± 1374.74 |

| t_½ (h) | 10.78 ± 3.46 | 9.15 ± 2.13 |

| Safety Profile | Mild adverse events | Mild adverse events |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing R-Venlafaxine-di-p-toluoyl-D-tartrate Salt, and how does prior knowledge of tartaric acid derivatives inform the synthesis protocol?

- Methodological Answer : Synthesis involves coupling venlafaxine with di-p-toluoyl-D-tartaric acid. Critical parameters include reaction temperature (>80°C), solvent selection (low-solubility solvents to control precipitation), and stoichiometric ratios. Prior studies on tartaric acid derivatives (e.g., Rochelle salt synthesis) emphasize the role of pH and ionic strength in stabilizing chiral centers . Standard protocols recommend using formic acid and formaldehyde for reductive amination, with purification via recrystallization in water-miscible solvents .

Q. How can researchers validate the purity and enantiomeric excess of this compound during formulation?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a chiral stationary phase, referencing USP Venlafaxine Hydrochloride RS as a primary standard. Prepare a standard curve (e.g., 1.1356 mg/mL stock solution) and validate linearity (R² > 0.99) across 80–120% of the target concentration. IR spectroscopy and X-ray diffraction (XRD) further confirm crystallinity and absence of polymorphic impurities .

Q. What formulation challenges arise when using this compound in sustained-release tablets, and how are they addressed?

- Methodological Answer : The salt’s low solubility (<25 g/L in water) necessitates dispersion in hydrophobic solvents (e.g., ethyl cellulose) prior to granulation. Coating particles with sustained-release polymers (e.g., Eudragit RS30D) at 5–10% w/w ensures zero-order release kinetics. Dissolution testing (USP Apparatus 1, 100 rpm) in water over 24 hours validates release profiles, with acceptance criteria set at 90–110% .

Advanced Research Questions

Q. How do researchers resolve contradictions in dissolution data between this compound and other venlafaxine salts (e.g., hydrochloride)?

- Methodological Answer : Conduct comparative dissolution studies under standardized conditions (pH 3.5, 0.1 M NaNO3). For the tartrate salt, note that its lower solubility may require surfactant addition (e.g., 0.1% SDS) to mimic biorelevant media. Analyze dissolution data using non-linear regression (Weibull model) to differentiate between salt-specific and formulation-driven release patterns .

Q. What experimental design optimizes the salt’s stability under accelerated storage conditions (40°C/75% RH)?

- Methodological Answer : Use a factorial design to test variables: (1) excipient hygroscopicity (e.g., lactose vs. microcrystalline cellulose), (2) packaging (blister vs. HDPE bottles), and (3) desiccant inclusion. Monitor degradation products (e.g., Related Compound A) via LC-MS at 0, 3, and 6 months. Stability thresholds are defined as <5% total impurities after 6 months .

Q. How do polymorphic forms of this compound impact bioavailability, and what analytical techniques differentiate them?

- Methodological Answer : Prepare polymorphs via solvent-antisolvent crystallization (e.g., ethanol/water vs. acetone/water). Characterize using differential scanning calorimetry (DSC) for melting-point variation and dynamic vapor sorption (DVS) for hygroscopicity. In vivo studies in rodent models correlate Form I (high-energy polymorph) with 20–30% higher Cmax due to faster dissolution .

Q. What methodological approaches reconcile discrepancies in complexation studies involving this compound and metal ions (e.g., Cu(II))?

- Methodological Answer : Use pH-metric titration (25°C, 0.1 M NaNO3) to determine log K values for Cu(II)-venlafaxine complexes. Compare Δ log K values between binary (Cu(II)-salt) and ternary (Cu(II)-salt-amino acid) systems. Computational modeling (DFT) identifies steric hindrance from p-toluoyl groups as a key factor reducing stability constants by 15–20% .

Q. Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting data on the salt’s hygroscopicity across different studies?

- Methodological Answer : Standardize testing conditions per USP 〈671〉: equilibrate samples at 25°C/60% RH for 48 hours. Conflicting results often arise from particle size differences (micronized vs. unprocessed powder). Laser diffraction analysis (Malvern Mastersizer) confirms that particles <50 µm absorb 5–8% more moisture, altering flow properties .

Q. What strategies validate the absence of residual solvents (e.g., formic acid) in synthesized this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.